Diethyl 2-(3,4-dimethylbenzyl)malonate
Overview
Description
Diethyl 2-(3,4-dimethylbenzyl)malonate is an organic compound with the molecular formula C16H22O4 It is a derivative of malonic ester, featuring a benzyl group substituted with two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(3,4-dimethylbenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 3,4-dimethylbenzyl bromide. The reaction typically involves the generation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with 3,4-dimethylbenzyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3,4-dimethylbenzyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.
Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding malonic acid derivative.
Decarboxylation: Heating the malonic acid derivative can lead to decarboxylation, forming a substituted acetic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Benzyl bromide, methyl iodide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl 2-(3,4-dimethylbenzyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Materials Science: Used in the preparation of polymers and advanced materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(3,4-dimethylbenzyl)malonate in chemical reactions involves the formation of enolate ions, which act as nucleophiles. These enolate ions can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the benzyl group enhances the reactivity of the compound by stabilizing the intermediate species through resonance.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound, lacking the benzyl substitution.
Diethyl 2-bromo-2-methylmalonate: A brominated derivative with different reactivity.
Di-tert-butyl malonate: A tert-butyl substituted malonate with distinct steric properties.
Uniqueness
Diethyl 2-(3,4-dimethylbenzyl)malonate is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specialized applications in organic synthesis and materials science.
Properties
IUPAC Name |
diethyl 2-[(3,4-dimethylphenyl)methyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-5-19-15(17)14(16(18)20-6-2)10-13-8-7-11(3)12(4)9-13/h7-9,14H,5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGVZJCEQZMAOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593468 | |
Record name | Diethyl [(3,4-dimethylphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289902-87-0 | |
Record name | Diethyl [(3,4-dimethylphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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